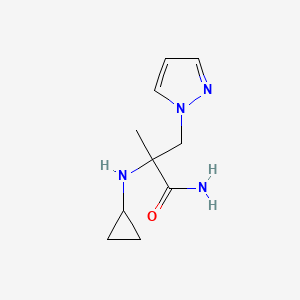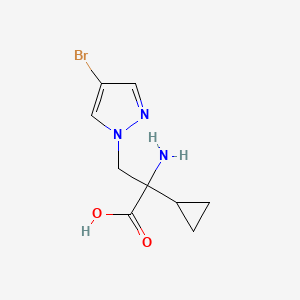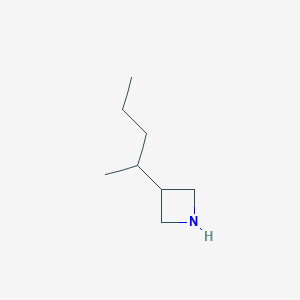
methyl (2R)-2-isothiocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-isothiocyanatopropanoate is an organic compound with the molecular formula C5H7NO2S It is a derivative of propanoic acid, featuring an isothiocyanate group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isothiocyanatopropanoate typically involves the reaction of methyl (2R)-2-aminopropanoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
Methyl (2R)-2-aminopropanoate+Thiophosgene→Methyl (2R)-2-isothiocyanatopropanoate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risk of side reactions. The use of microreactors can enhance the efficiency and safety of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-isothiocyanatopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas under mild conditions.
Alcohols and Thiols: React with the isothiocyanate group to form carbamates and dithiocarbamates, respectively.
Water: Hydrolyzes the isothiocyanate group to form amines and carbon dioxide.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-2-aminopropanoate: The precursor in the synthesis of methyl (2R)-2-isothiocyanatopropanoate.
Methyl (2R)-2-thiocyanatopropanoate: A related compound with a thiocyanate group instead of an isothiocyanate group.
Ethyl (2R)-2-isothiocyanatopropanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to its specific isothiocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H7NO2S |
|---|---|
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
methyl (2R)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m1/s1 |
Clave InChI |
LFRBLTIOKKCLSD-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)N=C=S |
SMILES canónico |
CC(C(=O)OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


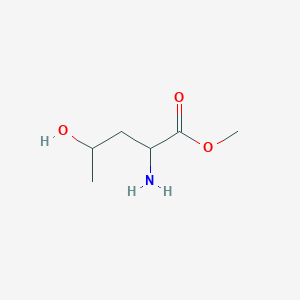
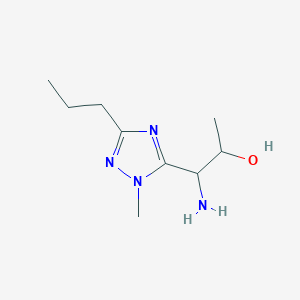

![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
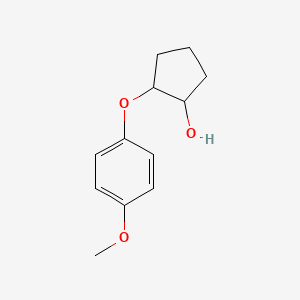
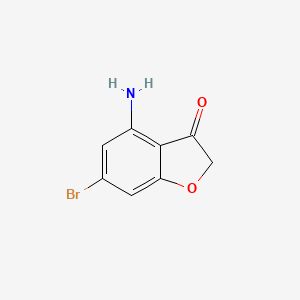

![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
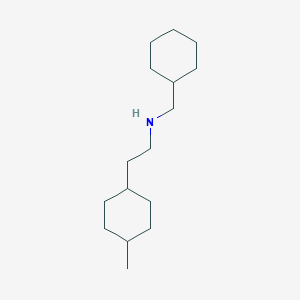
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
